molecular formula C12H9N3O2 B1413725 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole CAS No. 2197056-77-0

5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B1413725
CAS No.: 2197056-77-0
M. Wt: 227.22 g/mol
InChI Key: KMAKCGXAFAQPKT-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole” is not available in my current resources.


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature . The specific physical and chemical properties of “this compound” are not available in my current resources.

Scientific Research Applications

Anti-Protozoal Activity

Compounds containing 1,2,4-Oxadiazole, including derivatives similar to 5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole, have shown potential as anti-protozoal agents. A study synthesized novel oxadiazolyl pyrrolo triazole diones, demonstrating in vitro anti-protozoal activity (Dürüst et al., 2012).

Antimicrobial Properties

Research indicates that molecules with 1,3,4-oxadiazoles exhibit significant biological activities, including antimicrobial effects. A compound synthesized with a structure similar to this compound was evaluated for antimicrobial activities, demonstrating effectiveness against certain bacteria and the Leishmania major species (Ustabaş et al., 2020).

Cancer Research

In cancer research, derivatives of 1,2,4-oxadiazole have been investigated for their potential in tumor inhibition and as anticancer agents. A computational and pharmacological study assessed various novel derivatives for toxicity, tumor inhibition, and other biological activities, showing promising results in these areas (Faheem, 2018).

Synthesis and Characterization

There is significant interest in the synthesis and characterization of novel compounds containing 1,2,4-oxadiazole for various applications. A study focused on the microwave-assisted synthesis of 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, which could include compounds similar to this compound, contributing to a better understanding of their properties and potential applications (Dürüst & Karakuş, 2017).

Corrosion Inhibition

Research has also explored the use of oxadiazole derivatives as corrosion inhibitors. A study assessing the effectiveness of different oxadiazole derivatives in inhibiting corrosion in certain environments found that these compounds can be effective in protecting metals like mild steel in acidic conditions (Ammal et al., 2018).

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . This suggests that there may be future research directions in the synthesis and study of new oxazole derivatives, including potentially “5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole”.

Biochemical Analysis

Biochemical Properties

5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and altering gene expression patterns . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, reducing their production and subsequent inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, it can be transported into cells via specific transporters and accumulate in the cytoplasm, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it influences gene expression, or to the mitochondria, where it affects cellular metabolism .

Properties

IUPAC Name

5-methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-14-12(15-17-8)10-4-2-9(3-5-10)11-6-13-7-16-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAKCGXAFAQPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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